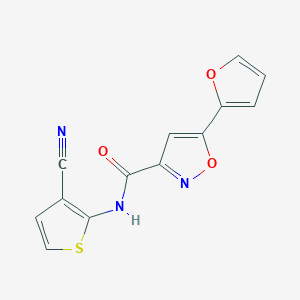![molecular formula C19H18ClN3O3 B6586194 N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide CAS No. 1251686-56-2](/img/structure/B6586194.png)
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide (hereafter referred to as CMIMF) is a synthetic molecule belonging to a class of compounds known as indole-3-carboxamides. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of multiple physiological processes. CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders.
Applications De Recherche Scientifique
CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders. In particular, CMIMF has been studied for its potential to improve glycemic control in type 2 diabetes, to inhibit the growth of cancer cells, and to reduce symptoms of neurological disorders, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of CMIMF is believed to be related to its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, an enzyme involved in the regulation of multiple physiological processes. By inhibiting N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, CMIMF can modulate various signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIMF have been studied in both in vitro and in vivo systems. In vitro studies have revealed that CMIMF can inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide activity, leading to the activation of downstream signaling pathways and the modulation of gene expression. In vivo studies have demonstrated that CMIMF can improve glycemic control in type 2 diabetes, inhibit the growth of cancer cells, and reduce symptoms of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMIMF in laboratory experiments include its low cost, its easy synthesis, and its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide. The main limitation of using CMIMF in laboratory experiments is its lack of selectivity for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, which may lead to the inhibition of other enzymes and the unintended modulation of other signaling pathways.
Orientations Futures
In the future, CMIMF may be used to develop novel therapeutics for a range of diseases, including diabetes, cancer, and neurological disorders. Additionally, further research is needed to determine the selectivity of CMIMF for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, as well as its potential to modulate other signaling pathways. Finally, further studies are needed to evaluate the safety and efficacy of CMIMF in clinical trials.
Méthodes De Synthèse
CMIMF can be synthesized via a two-step process. The first step involves the condensation of 3-chloro-4-methoxyphenylacetic acid with 1-(1H-indol-3-yl)-N-methylformamide, in the presence of dicyclohexylcarbodiimide (DCC) as a catalyst. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23(19(25)14-10-21-16-6-4-3-5-13(14)16)11-18(24)22-12-7-8-17(26-2)15(20)9-12/h3-10,21H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDRTOASPATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B6586122.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6586124.png)
![N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B6586129.png)
![N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6586130.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate](/img/structure/B6586136.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)
![1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6586172.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6586212.png)
![2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide](/img/structure/B6586220.png)
![7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6586221.png)